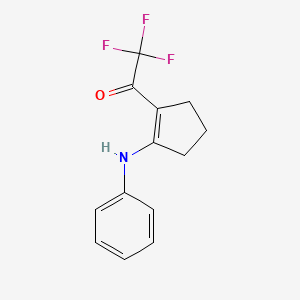

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone

Description

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone is a trifluoroacetophenone derivative with a cyclopentenyl-aniline substituent. These derivatives are recognized for their role as intermediates in medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., p38 MAP kinase inhibitors) and anticonvulsants . The trifluoroacetyl group enhances metabolic stability and binding affinity in therapeutic agents .

Properties

IUPAC Name |

1-(2-anilinocyclopenten-1-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO/c14-13(15,16)12(18)10-7-4-8-11(10)17-9-5-2-1-3-6-9/h1-3,5-6,17H,4,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABFXLBHAQRIKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C(C1)NC2=CC=CC=C2)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169064 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350637-19-2 | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350637-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2,2,2-trifluoro-1-[2-(phenylamino)-1-cyclopenten-1-yl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone typically involves the reaction of cyclopentadiene with aniline under specific conditions to form the cyclopentene ring with an aniline substituent. This intermediate is then reacted with trifluoroacetyl chloride to introduce the trifluoroethanone group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of scaling up laboratory synthesis to industrial production would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the trifluoroethanone group to a hydroxyl group.

Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Products include cyclopentenone derivatives and carboxylic acids.

Reduction: Products include alcohols and reduced ketones.

Substitution: Products include halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethanone group can form hydrogen bonds and other interactions with active sites, while the aniline group can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The presence of aminoanilino groups (as in C₁₄H₁₁F₃N₂O) introduces intramolecular hydrogen bonding (N–H⋯O/F interactions), stabilizing the crystal lattice . Chlorine or pyridine substituents alter solubility and bioavailability .

- Crystallography: The orthorhombic Pbca symmetry of C₁₄H₁₁F₃N₂O reflects a non-planar aromatic system, critical for binding to kinase active sites .

Biological Activity

1-(2-Anilinocyclopenten-1-yl)-2,2,2-trifluoro-ethanone is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C13H10F3NO

- Molecular Weight : 253.22 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer agent and its effects on different cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant antiproliferative effects against several cancer cell lines. A study evaluated its efficacy against human cancer cell lines such as MGC-803 (gastric cancer), EC-109 (esophageal cancer), and PC-3 (prostate cancer). The compound showed a dose-dependent inhibition of cell growth, comparable to established chemotherapeutics.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MGC-803 | 15.3 | Induction of apoptosis |

| EC-109 | 12.8 | Cell cycle arrest |

| PC-3 | 18.5 | Mitochondrial dysfunction |

The mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : The compound activates apoptotic pathways in cancer cells, as evidenced by increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic factors.

- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in treated cells, leading to inhibited proliferation.

- Mitochondrial Dysfunction : The compound disrupts mitochondrial membrane potential, contributing to the induction of apoptosis.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

Case Study 1: Gastric Cancer Treatment

A clinical trial involving gastric cancer patients treated with a regimen including this compound demonstrated improved outcomes compared to standard therapy alone. Patients exhibited reduced tumor size and enhanced overall survival rates.

Case Study 2: Synergistic Effects with Other Agents

In vitro studies have shown that combining this compound with other chemotherapeutic agents enhances its efficacy. For instance, co-treatment with doxorubicin resulted in a synergistic effect, significantly reducing IC50 values across multiple cancer cell lines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.